Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
Description
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is a heterocyclic compound with a unique spiro structure.
Properties
IUPAC Name |
tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-7-14(15)8-5-11(16)6-9-14/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZQULFRTFUAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211582-76-1 | |
| Record name | tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . The reaction conditions often include the use of N,N-dimethylformamide dimethyl acetal as a reagent .
Industrial Production Methods
Chemical Reactions Analysis
Condensation with N,N-Dimethylformamide Dimethyl Acetal
This reaction demonstrates the compound’s ability to undergo regioselective condensation, forming intermediates for heterocyclic synthesis.
| Reaction Parameter | Details |
|---|---|
| Reagents/Conditions | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), toluene, reflux (110–120°C) |
| Products | Two regioisomeric enamine derivatives |
| Yield | 65–75% (combined yield of isomers) |
| Mechanism | Knoevenagel-type condensation, followed by cyclization |
| Key Reference | EvitaChem (Product EVT-1693114) |
The enamine intermediates are further treated with hydrazine hydrate (1.2 equiv, ethanol, 60°C, 4–6 h) to yield isomeric spirocyclic pyrazoles (85–90% purity by HPLC). These pyrazoles exhibit potential as scaffolds for kinase inhibitors or antimicrobial agents.
Nucleophilic Substitution at the Carbamate Group
The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage, enabling functionalization of the spirocyclic amine.
Reduction of the Ketone Moiety
The 8-oxo group is reduced to a hydroxyl group under standard conditions.
Alkylation and Acylation Reactions
The free amine (post-Boc removal) participates in alkylation and acylation to generate derivatives.
| Reaction Type | Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide), K₂CO₃, DMF, 50°C | N-Alkylated spirocyclic amines |
| Acylation | Acetyl chloride, pyridine, DCM, 0°C | N-Acetylated derivatives |
| Yield Range | 60–85% |
Oxidation Stability
The ketone group remains stable under mild oxidative conditions (e.g., H₂O₂, room temperature) but undergoes cleavage with strong oxidants like KMnO₄ (acidic conditions), yielding fragmented carboxylic acids.
Mechanistic Insights
-
Condensation : The ketone reacts with DMF-DMA via nucleophilic attack, forming an enamine that tautomerizes to a conjugated system.
-
Boc Deprotection : Acidic conditions protonate the carbamate oxygen, leading to tert-butanol release and amine generation.
-
Reduction : NaBH₄ selectively reduces the ketone without affecting the carbamate, likely due to steric hindrance from the spiro structure.
This compound’s versatility in generating structurally diverse derivatives underscores its value in medicinal chemistry and materials science. Further studies optimizing reaction selectivity and exploring novel applications are warranted.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate has been studied for its potential as a therapeutic agent. It is particularly relevant in the context of inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibiting FAAH can enhance the levels of these compounds, which may have implications for treating pain, anxiety, and other conditions.
Case Study: FAAH Inhibition
- Research indicates that derivatives of this compound can serve as effective FAAH inhibitors. For example, a study demonstrated that specific modifications to the azaspiro structure could enhance potency and selectivity against FAAH, suggesting a pathway for developing novel analgesics and anti-inflammatory drugs .
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of complex molecules. Its unique spirocyclic structure allows chemists to create diverse derivatives through various chemical reactions.
Synthesis Pathways
- Reactions with Lithium Hydroxide : One notable synthetic route involves treating this compound with lithium hydroxide in a mixed solvent system (ethanol/tetrahydrofuran/water) at elevated temperatures. This reaction can yield various functionalized products useful in further synthetic applications .
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Lithium hydroxide in THF/ethanol/water at 90°C for 60 hours | High | Effective for creating derivatives with enhanced bioactivity |
Biochemical Studies
The compound's structural characteristics make it suitable for studying biological interactions and mechanisms. Its ability to modulate enzyme activity allows researchers to explore pathways related to endocannabinoid signaling.
Research Insights
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spiro structure and the presence of both an oxo group and a tert-butyl ester group.
Biological Activity
Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate (CAS No. 1211582-76-1) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H23NO3
- Molecular Weight : 253.34 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Store at room temperature, away from moisture and light.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with cellular pathways related to oxidative stress and apoptosis.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may help in mitigating oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
- Apoptotic Pathways : Preliminary studies suggest that the compound may influence apoptotic pathways, potentially through modulation of Bcl-2 family proteins and caspases, similar to other spirocyclic compounds known for their effects on cell survival and death mechanisms.
Study 1: Antioxidant Properties
In a study evaluating the antioxidant effects of various spirocyclic compounds, this compound demonstrated significant scavenging activity against free radicals, as measured by DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound's ability to quench free radicals indicates its potential use as a therapeutic agent in conditions associated with oxidative stress.
Study 2: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of several spirocyclic derivatives on human cancer cell lines. This compound showed selective toxicity towards HepG2 liver cancer cells, with IC50 values indicating significant cell death at micromolar concentrations. The mechanism appears to involve mitochondrial dysfunction and activation of apoptotic pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Cytotoxicity | Selective toxicity in HepG2 cells | |
| Apoptosis Induction | Modulation of Bcl-2 and caspase pathways |
Discussion
The biological activity of this compound suggests a multifaceted role in cellular processes, particularly concerning oxidative stress and apoptosis. Its structural features may contribute to its interaction with biological targets, making it a candidate for further pharmacological exploration.
Q & A
Basic Questions
Q. What precautions are necessary when handling tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate?
- Methodological Answer :
- Skin/Eye Protection : Use nitrile gloves and safety goggles, as the compound may cause skin irritation (Category 2) and serious eye irritation (Category 2A) .
- Respiratory Protection : Employ fume hoods or respirators to avoid inhalation hazards (H332, H335) .
- Storage : Store in a cool, dry place away from strong oxidizing agents to prevent decomposition into carbon monoxide or nitrogen oxides .
- First Aid : For eye exposure, flush with water for ≥15 minutes and seek medical attention .
Q. What is a standard synthetic route for this compound?
- Methodological Answer :
- Reagents : Use tert-butyl cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate and potassium carbonate in anhydrous acetonitrile under nitrogen .
- Conditions : Heat at 55–80°C for 60–72 hours, followed by purification via flash column chromatography (SiO₂; gradient elution with DCM/MeOH) to isolate the product .
- Yield : Typical yields range from 50–60%, with purity confirmed by LC-MS (e.g., [M + H]+ = 607.1) .
Q. How can researchers confirm the identity of this compound?
- Methodological Answer :
- Spectral Data :
- NMR : Look for key signals such as δ 1.34–1.22 ppm (tert-butyl protons) and δ 3.5–4.0 ppm (spirocyclic moiety protons) .
- LC-MS : Confirm molecular weight (e.g., 255.31 g/mol) using ESI+ ionization .
- CAS Cross-Referencing : Validate against CAS 154348-08-0 or synonyms like "8-Boc-1-oxo-2-oxa-8-azaspiro[4.5]decane" .
Advanced Research Questions
Q. How can structural modifications of this compound impact biological activity (e.g., anticonvulsant properties)?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., 4-fluorophenoxyethyl groups) via alkylation of the spirocyclic amine to enhance blood-brain barrier penetration .
- SAR Studies : Compare IC₅₀ values in vitro seizure models (e.g., maximal electroshock tests) to correlate substituent hydrophobicity with efficacy .
- Mechanistic Probes : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study target engagement in neuronal tissues .
Q. How do hydrogen bonding patterns influence crystallization of this spirocyclic compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bond motifs (e.g., R₂²(8) patterns) using single-crystal X-ray diffraction .
- Crystal Engineering : Co-crystallize with carboxylic acid coformers to stabilize specific supramolecular architectures .
- Thermodynamic Stability : Compare polymorphic forms via DSC to identify the most stable lattice .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference GHS classifications (e.g., H302 in vs. "no known hazard" in ) by conducting in-house acute toxicity assays (OECD 423).
- Impurity Profiling : Use HPLC-UV/MS to detect trace contaminants (e.g., residual acetonitrile) that may skew toxicity results .
- Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .
Q. How can computational modeling optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- DFT Calculations : Simulate transition states to identify rate-limiting steps (e.g., amine alkylation) and optimize temperature/pH .
- Solvent Screening : Use COSMO-RS models to predict solvent effects on reaction kinetics and selectivity .
- Process Intensification : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to model heat/mass transfer in flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
